ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate
Description
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a sulfamoyl linkage to a benzodioxol-methyl group and an ethyl ester at position 2. This compound belongs to a broader class of sulfonamide-containing pyrazoles, which are widely studied for their pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)-5-ethyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6S/c1-3-11-14(16(20)23-4-2)15(19-18-11)26(21,22)17-8-10-5-6-12-13(7-10)25-9-24-12/h5-7,17H,3-4,8-9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPUKGVVKJNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 5-bromo-benzo[1,3]dioxole with ethyl bromoacetate in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 1M NaOH, ethanol/H₂O (1:1), reflux, 6h | 5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylic acid | 85–92% |
This hydrolysis is analogous to procedures for ethyl pyrazole-4-carboxylates, where aqueous NaOH in ethanol promotes ester cleavage .
Sulfamoyl Group Reactivity
The sulfamoyl (-SO₂-NH-) moiety participates in nucleophilic substitution or oxidation reactions.
Nucleophilic Substitution
The NH group in the sulfamoyl moiety reacts with electrophiles (e.g., alkyl halides):
Reactions with benzyl chloride or methyl iodide under basic conditions (K₂CO₃/DMF) yield N-alkylated derivatives .
Oxidation
Controlled oxidation with H₂O₂ or m-CPBA converts the sulfamoyl group to sulfonamide derivatives, enhancing metabolic stability .
Benzodioxole Ring-Opening Reactions
The 1,3-benzodioxole moiety is susceptible to acid-catalyzed ring opening. For example, treatment with concentrated HCl generates a catechol intermediate, which can be further functionalized :
Pyrazole Ring Functionalization
The pyrazole core undergoes electrophilic substitution at the C-3 position (activated by the electron-withdrawing sulfamoyl group).
Nitration
Nitration with HNO₃/H₂SO₄ introduces a nitro group at C-3, enabling further reduction to amines :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 3-Nitro-5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate | 60–68% |
Metal Coordination
The pyrazole nitrogen and sulfamoyl oxygen atoms chelate transition metals (e.g., Fe(III), Cu(II)), forming complexes with potential biological activity .
Cyclization Reactions
Microwave-assisted cyclization with hydrazine hydrate forms fused pyrazoline derivatives, a strategy used in antitubercular drug development :
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, EtOH, MW, 120°C | 5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyridazin-7-one | 75% |
Enzymatic Metabolism
In vitro studies of related sulfamoyl pyrazoles reveal oxidative metabolism via cytochrome P450 enzymes, producing hydroxylated benzodioxole derivatives .
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate has been synthesized and evaluated for various pharmacological activities. Its structural components suggest potential applications in treating conditions such as:
- Inflammation: Pyrazole derivatives are often investigated for their anti-inflammatory properties. The sulfamoyl group may enhance the compound's ability to inhibit inflammatory mediators.
- Cancer Therapy: Compounds with similar structures have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer progression.
Recent studies have highlighted the biological activity of similar compounds within the pyrazole class, suggesting that this compound may exhibit:
- Antimicrobial Effects: Research indicates that benzodioxole-containing compounds can possess antibacterial and antifungal properties, making them candidates for further investigation in infectious diseases.
- Enzyme Inhibition: The compound may interact with enzymes related to metabolic pathways of diseases, providing a basis for its use as a therapeutic agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include:
- Formation of the Pyrazole Ring: Utilizing hydrazine derivatives to react with appropriate carbonyl compounds.
- Introduction of the Benzodioxole Moiety: This step often involves electrophilic substitution reactions where the benzodioxole is introduced into the pyrazole framework.
- Sulfamoylation: The final step usually involves attaching the sulfamoyl group through nucleophilic substitution reactions.
Case Study 1: Anti-inflammatory Activity
A study published in Molecules (2021) examined various pyrazole derivatives for their anti-inflammatory effects. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Case Study 2: Antimicrobial Potential
Research conducted on benzodioxole derivatives revealed promising antimicrobial activity against several strains of bacteria and fungi. These findings support further exploration of this compound as a potential antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Ethyl 5-{[(2H-1,3-Benzodioxol-5-yl)Methyl]Sulfamoyl}-3-Ethyl-1H-Pyrazole-4-Carboxylate with Analogs
Key Observations:
- Sulfamoyl vs. Sulfonyl/Sulfanyl Groups: The target compound’s sulfamoyl group (-SO₂-NH-) differs from sulfonyl (-SO₂-) in and methylsulfanyl (-S-CH₃) in .
- Benzodioxol vs. Phenyl/Aryl Substituents: The benzodioxol-methyl group in the target compound is structurally distinct from the 3-chloro-4-methylphenyl () or dihydrobenzodioxin () groups. Benzodioxol’s electron-rich oxygen atoms may improve metabolic stability compared to halogenated or simple aryl groups .
- Pyrazole Substitution Patterns: Substitutions at the 1-, 3-, and 5-positions significantly influence bioactivity. For example, 1-phenyl substitution in enhances analgesic activity, while 3-ethyl in the target compound may modulate steric effects .
Pharmacological Activity
- Analgesic/Anti-inflammatory Activity: Pyrazole-4-carboxylates with sulfamoyl or benzoylamino groups (e.g., ) show moderate to potent activity in tail-flick and carrageenan-induced edema models.
- Antifungal Activity: LMM5 () demonstrates thioredoxin reductase inhibition, suggesting that sulfamoyl-containing heterocycles like the target compound could share this mechanism. However, the benzodioxol group’s role in antifungal activity remains unexplored .
Biological Activity
Ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate is a complex organic compound that integrates a pyrazole scaffold with a benzodioxole moiety and a sulfonamide group. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be broken down into key functional groups:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
- Benzodioxole Moiety : This aromatic structure is associated with antioxidant and anticancer activities.
- Sulfonamide Group : Commonly recognized for its role in enzyme inhibition and antibiotic properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Pyrazole derivatives have been reported to possess significant antimicrobial properties. For instance, some synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains . The sulfonamide group in this compound is particularly relevant as it mimics substrate structures, thereby inhibiting enzymes critical for bacterial growth.
Anticancer Properties
The anticancer potential of pyrazole derivatives has been extensively studied. A review highlighted that pyrazoles show inhibitory effects on key oncogenic pathways, including BRAF(V600E) and EGFR . this compound may similarly affect cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Research Findings and Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazole carboxylic acid derivatives and evaluated their biological activities. The results indicated that these compounds exhibited significant antimicrobial and anticancer activities .
- Mechanistic Studies : Research involving ethyl 3,4-diaryl-pyrazoles showed that these compounds could induce cell death through G2/M-phase arrest in cancer cell lines, suggesting a potential therapeutic application for this compound .
- Structure–Activity Relationship (SAR) : Understanding the SAR of pyrazoles has been crucial in optimizing their biological activity. Compounds with specific substitutions on the pyrazole ring have shown enhanced potency against cancer cells .
Comparative Analysis of Related Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Pyrazole ring, benzodioxole, sulfonamide | Potential dual action as antimicrobial and anticancer agent |
| N-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]-sulfamoyl}ethyl)benzamide | Benzodioxole and sulfonamide | Focused on enzyme inhibition |
| Pyrazole Carboxylic Acid Derivatives | Various substitutions on the pyrazole ring | Broad spectrum of biological activities |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-{[(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl}-3-ethyl-1H-pyrazole-4-carboxylate, and how are key intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation of substituted pyrazole precursors with sulfamoylating agents. For example, analogous pyrazole-4-carboxylates are synthesized by reacting 5-amino-3-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid chlorides or anhydrides (e.g., [(2H-1,3-benzodioxol-5-yl)methyl]sulfamoyl chloride). Key intermediates, such as 5-amino-3-ethyl-1H-pyrazole-4-carboxylate, are characterized using elemental analysis, IR (to confirm sulfonamide N–H and C=O stretches), and -/-NMR (to verify substituent regiochemistry) .
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) confirm the structure of this compound?
- Methodology :
- IR : Peaks at ~3350 cm (N–H stretch of sulfonamide), ~1700 cm (ester C=O), and ~1350 cm (S=O asymmetric stretch) confirm functional groups.
- NMR : -NMR shows resonances for the ethyl group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH-O), benzodioxolyl protons (δ ~6.7–6.9 ppm), and pyrazole protons (δ ~6.5–7.5 ppm). -NMR confirms the ester carbonyl (~165 ppm) and sulfonamide sulfur environment .
- Mass Spectrometry : Molecular ion [M+H] matches the molecular formula (CHNOS), with fragmentation peaks corresponding to loss of ethyl (–45 Da) or benzodioxolylmethyl (–151 Da) groups .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps, such as sulfamoylation or cyclocondensation. For example, reaction path searches using software like GRRM or Gaussian can identify optimal temperatures, catalysts, or solvent systems. Machine learning models trained on analogous pyrazole syntheses (e.g., from ethyl 3-methyl-1H-pyrazole-4-carboxylate derivatives) prioritize high-yield conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. analgesic effects) for structurally similar pyrazole derivatives?
- Methodology :
- Dose-Response Studies : Test the compound in standardized assays (e.g., carrageenan-induced paw edema for anti-inflammatory activity; acetic acid writhing test for analgesia) to establish dose-dependent effects.
- Target Profiling : Use kinase/GPCR screening panels to identify off-target interactions. For example, sulfonamide-containing pyrazoles often inhibit COX-2 or TNF-α, but conflicting data may arise from assay variability (e.g., cell line differences) .
- Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to divergent results .
Q. How does substituent variation (e.g., benzodioxolyl vs. phenyl groups) impact the compound’s pharmacokinetic properties?
- Methodology :
- LogP/D Solubility : Measure partition coefficients (octanol-water) and aqueous solubility to assess bioavailability. Benzodioxolyl groups increase lipophilicity compared to phenyl, potentially enhancing membrane permeability but reducing solubility.
- Metabolic Stability : Incubate the compound with liver microsomes to evaluate CYP450-mediated oxidation. Electron-rich benzodioxolyl groups may undergo demethylenation, forming catechol intermediates prone to glucuronidation .
Q. What crystallographic techniques validate the solid-state structure of this compound?
- Methodology : Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide N–H and ester carbonyl). For example, analogous pyrazole carboxylates crystallize in monoclinic systems (space group P2/c) with Z = 4 and intermolecular π-π stacking between benzodioxolyl rings .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in synthetic yields reported for analogous pyrazole sulfonamides?
- Methodology :
- Reaction Parameter Screening : Systematically vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine) to identify critical variables. For instance, higher temperatures (>100°C) may degrade sulfonamide intermediates, reducing yields .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-sulfonylated derivatives) and adjust stoichiometry or reaction time accordingly.
Q. What in silico tools predict the compound’s potential off-target interactions in biological assays?
- Methodology :
- Molecular Docking : AutoDock Vina or Glide simulates binding to non-target proteins (e.g., carbonic anhydrase, a common off-target for sulfonamides).
- Pharmacophore Modeling : Align the compound’s features (e.g., sulfonamide moiety, hydrophobic benzodioxolyl group) with known bioactive molecules to predict promiscuity .
Tables
Table 1 : Key Spectral Data for Structural Confirmation
Table 2 : Computational Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 60–80°C | Prevents degradation of sulfonamide | |
| Solvent | DMF | Enhances solubility of intermediates | |
| Catalyst | DMAP (5 mol%) | Accelerates acylation step |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
